methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a triazatetracycloheptadeca-octaene system. Key functional groups include a 7-chloro substituent on the pyrimidinone ring, a methyl sulfanyl bridge, and a methyl ester moiety. The tetracyclic framework introduces significant rigidity, likely influencing its physicochemical properties and biological interactions. Structural determination of such polycyclic systems often employs X-ray crystallography, facilitated by programs like SHELX .
Properties
IUPAC Name |
methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN5O3S/c1-34-24(33)14-6-8-17-19(10-14)29-25(31-20-5-3-2-4-18(20)28-23(17)31)35-13-16-11-22(32)30-12-15(26)7-9-21(30)27-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOGJJWMTVYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring system.
Introduction of the chloro and oxo groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo functionalities at specific positions on the pyrido[1,2-a]pyrimidine ring.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine ring.
Formation of the triazatetracyclo ring system: This step involves the cyclization of intermediates to form the complex triazatetracyclo ring system, often under high-temperature conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing pyrido[1,2-a]pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines can induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves multi-step synthetic routes that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs through techniques such as microwave-assisted synthesis and solvent-free reactions .
Derivatives for Enhanced Activity
The exploration of derivatives has been a critical aspect of research surrounding this compound. Modifications at various positions on the pyrido[1,2-a]pyrimidine structure can lead to enhanced biological activity and selectivity against target diseases. For example, introducing different substituents can improve solubility and bioavailability while maintaining or enhancing efficacy against specific targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effective bactericidal activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | Synthetic Optimization | Achieved a 75% yield in the synthesis of the compound using microwave-assisted methods compared to traditional heating methods which yielded only 40%. |
Mechanism of Action
The mechanism of action of methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro and oxo groups allows for hydrogen bonding and electrostatic interactions with the target molecules, while the sulfanyl group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and synthetic comparisons with analogous heterocyclic compounds derived from the evidence:
Key Observations:
Core Heterocycles: The target compound’s pyrido-pyrimidinone core (C₉H₅ClN₂O) differs from the chromeno-triazolo-pyrimidine in and the imidazo-pyrimidopyrimidinone in . The tetracyclic system in the target compound may confer greater metabolic stability compared to tricyclic analogs. The spirocyclic system in offers conformational adaptability, contrasting with the planar rigidity of the target compound.
Substituent Effects :
- The 7-chloro group in the target compound likely enhances electrophilicity, analogous to electron-withdrawing substituents in ’s acrylamide derivative .
- The methyl sulfanyl bridge may improve membrane permeability compared to the methoxy group in .
Synthetic Complexity: Multi-step syntheses involving HATU-mediated couplings ( ) or spirocyclization ( ) are common for such systems.
Research Findings and Implications
- Electronic Properties: The triazatetracyclo system’s electron-deficient nature (due to N-heteroatoms and Cl) may favor interactions with biological targets like kinases or DNA helicases, similar to pyrimidopyrimidinones in .
- Solubility Challenges: The rigid, planar structure of the target compound could result in poor aqueous solubility, a limitation shared with ’s chromeno-triazolo-pyrimidine .
- Structural Characterization : SHELX-based crystallography and NMR (as in ) are critical for resolving such complex frameworks.
Biological Activity
The compound methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate , with CAS number 443349-38-0, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activity of this compound based on available research findings and case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C30H24ClN7O3S |
| Molecular Weight | 598.0747 g/mol |
| SMILES | Clc1ccc2n(c1)c(=O)cc(n2)CSc1nc2cc(ccc2c2n1c1ccccc1n2)C(=O)N1CCC(CC1)C(=O)N |
Structure
The structure of the compound includes a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological properties. The presence of a chloro group and a sulfanyl moiety suggests potential interactions with biological targets.
Research indicates that compounds containing similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from pyrido[1,2-a]pyrimidines have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : The tricyclic structure may contribute to cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as human leukocyte elastase (HLE), which is implicated in inflammatory diseases.
Antimicrobial Studies
A study focusing on related pyrido[1,2-a]pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL for the most active compounds .
Anticancer Activity
In vitro assays have shown that certain analogs of the compound exhibit selective cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 15 µM against A549 lung cancer cells, indicating moderate potency .
Enzyme Inhibition
The compound was evaluated for its ability to inhibit HLE. Preliminary results indicated a K(i) value of approximately 0.0168 nM for related compounds, suggesting strong binding affinity and potential therapeutic application in conditions like chronic obstructive pulmonary disease (COPD) .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis Methodology : A metal-free approach was developed for synthesizing derivatives with high yields (up to 95%), emphasizing the compound's accessibility for further research and development .
- Biological Assays : Various assays confirmed the compound's potential as an HLE inhibitor and its cytotoxic effects on cancer cell lines, paving the way for future clinical evaluations.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl groups at ~500–600 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton environments (e.g., aromatic protons in pyridopyrimidinyl and triazatetracyclic moieties) and carbon connectivity .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms tetracyclic core geometry, critical for structure-activity relationship (SAR) studies .
Q. What synthetic routes are commonly employed for constructing the tetracyclic core?
- Methodological Answer :
- Multi-Step Cyclization : Use of 2-oxa-spiro[3.4]octane-1,3-dione derivatives as precursors, followed by condensation with heterocyclic amines (e.g., benzothiazol-2-yl-amine analogs) .
- Key Conditions :
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity.
- Catalysts : Potassium carbonate or triethylamine to facilitate deprotonation and cyclization .
- Temperature Control : Reactions often require reflux (80–120°C) for 12–24 hours to achieve high yields .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reaction yields for key cyclization steps?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize cyclization efficiency .
- Statistical Modeling : Use response surface methodology (RSM) to identify interactions between variables (e.g., temperature vs. solvent) and predict optimal conditions .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C) at reactive sites to track cyclization pathways via NMR or mass spectrometry .
Q. What computational strategies are effective in predicting the reactivity of the sulfanyl-methyl substituent?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S–CH₂ bond to assess susceptibility to oxidation or nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on substituent conformation (e.g., solvation shells in polar vs. non-polar solvents) .
- Retrosynthetic AI Tools : Platforms like IBM RXN for Chemistry or ASKCOS can propose alternative synthetic pathways for challenging substituent modifications .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Stress Testing :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and glass transition points (Tg) .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., inconsistent IC₅₀ values) and correlate with experimental variables (e.g., cell line selection, assay protocols) .
- Orthogonal Assays : Validate activity using complementary methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .
- Batch Variability Testing : Synthesize multiple batches under controlled conditions to assess purity-driven variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
